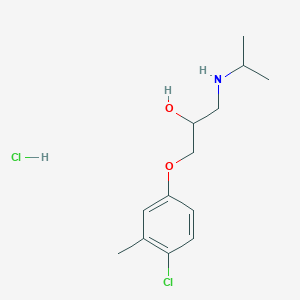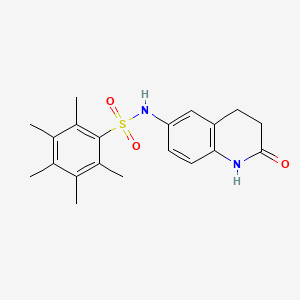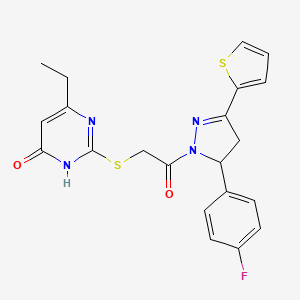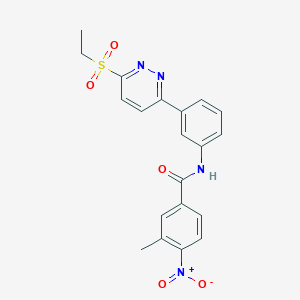![molecular formula C12H14ClNO4S B2399153 methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 1785932-36-6](/img/structure/B2399153.png)
methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate” is an organic compound containing a sulfonyl group attached to a 4-chlorophenyl group and a dimethylamino group attached to an acrylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving sulfonyl hydrazides .Molecular Structure Analysis
The molecular structure of this compound would likely involve a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and a dimethylamino group (-N(CH3)2) attached to an acrylate group .Chemical Reactions Analysis
The sulfonyl group in this compound could potentially undergo various reactions, such as S-methylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
- Synthesis of Pyrimidine-4(3H)-ones : Methyl 3-(dimethylamino) acrylates have been utilized to produce 2,5-substituted 4(3H)-pyrimidones through reactions with amidines. This synthesis route has implications for creating compounds with potential biological activities (Sokolenko et al., 2017).
- Atom Transfer Radical Polymerization (ATRP) : Studies have measured ATRP equilibrium constants in the polymerization of methyl acrylate, offering insights into the controlled synthesis of polymers (Wang et al., 2012).
- Sulfobetaine Copolymers : Research on postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines has led to the development of sulfobetaine copolymers, highlighting the role of methyl acrylate derivatives in creating materials with antifouling properties (Woodfield et al., 2014).
Chemical Synthesis and Catalysis
- Hydrocarbonylation of Methyl Acrylate : The hydrocarbonylation of methyl acrylate with CO and H2O has been studied, showing the synthesis of dimethyl 4-oxopimelate, a process relevant for chemical manufacturing (Murata & Matsuda, 1982).
- Photopolymerization in Dimethyl Sulfoxide : Research into the photopolymerization of methyl acrylate in dimethyl sulfoxide has contributed to the understanding of polymer synthesis under ultraviolet light, producing polymers with specific characteristics (Eskins et al., 1971).
Advanced Materials and Applications
- Polymer Electrolyte Membranes for Fuel Cells : Radiation-induced graft polymerization of methyl acrylate into poly(ethylene-co-tetrafluoroethylene) films, followed by sulfonation, has been explored for the development of polymer electrolyte membranes for fuel cells, demonstrating the versatility of methyl acrylate derivatives in energy applications (Takahashi et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-6-4-9(13)5-7-10/h4-8H,1-3H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCUPWKGKZOMK-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2399078.png)
![6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2399079.png)


![(3-methoxyphenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2399087.png)

![N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2399091.png)
